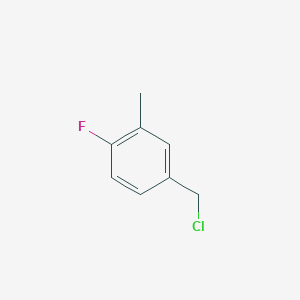

![molecular formula C12H14N2O2 B2543543 tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1018950-15-6](/img/structure/B2543543.png)

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

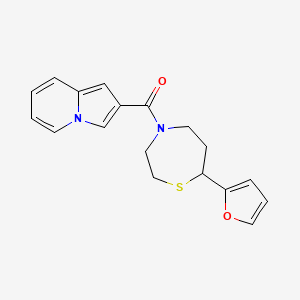

The compound tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a tert-butyl ester group and a pyridine moiety fused to the pyrrole ring. The compound is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives can be achieved through various synthetic routes. One approach involves a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, yielding the corresponding acids in a single microreactor . Another method describes a large-scale synthesis involving debenzylation and ring hydrogenation of two fused bicyclic rings in a one-pot process, which is optimized for the preparation of multihundred gram quantities . Additionally, a regioselective synthesis approach has been developed to direct selective substitutions to the desired positions on the pyrrole ring, facilitated by the bulky tert-butyl moiety .

Molecular Structure Analysis

The molecular structure of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives can be characterized using spectroscopic methods and confirmed by X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, was synthesized and its structure was elucidated to crystallize in the triclinic space group with specific cell parameters, exhibiting intermolecular hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate scaffold is reactive and can be further functionalized. For example, 3-hydroxy-1H-pyrrole, an unstable derivative, reacts readily with mild electrophiles at the 2-position, and its flash vacuum pyrolysis yields pyrano[3,2-b]pyrrol-5(1H)-one . Moreover, the tert-butyl group in the 4-position of pyridine derivatives can be introduced via highly regioselective addition of tert-butyl magnesium reagents in a transition-metal-free process .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives are influenced by the substituents on the pyrrole ring and the nature of the fused pyridine ring. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the molecule. The pyridine moiety can engage in various non-covalent interactions, which may be exploited in drug design .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Coupling Reactions with Arylboronic Acids : The synthesis of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Large-Scale Synthesis for Nicotinic Acetylcholine Receptor Agonists : An optimized large-scale synthesis process of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, involves transformations in a one-pot process including debenzylation and ring hydrogenation (Jarugu et al., 2018).

Crystallography and Structural Analysis

- Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized, with X-ray diffraction studies confirming its structure (Naveen et al., 2007).

Organic Synthesis and Catalysis

Asymmetric Synthesis of Pyrrolidines : A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization was developed, achieving high yields and enantiomeric excesses (Chung et al., 2005).

Synthesis of Fluorinated Pyrrolopyridines : The synthesis of fluorinated pyrrolo[2,3-b]pyridines was developed, including steps for the removal of tert-butyl protecting group and glycosylation of the products (Iaroshenko et al., 2009).

Heterocyclic Chemistry

- Recyclization of Pyrazolo[5,1-c][1,2,4]triazines : The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums led to rapid cascade reactions forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOODQOVWXMMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)

![3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)